Dimethyldicyclopentadien

Übersicht

Beschreibung

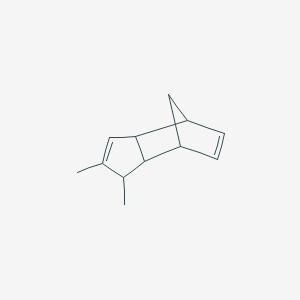

Methylcyclopentadiene dimer: is a chemical compound with the molecular formula C10H12 . It is a derivative of indene, characterized by its unique structure that includes a methano bridge and tetrahydro modifications.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, Methylcyclopentadiene dimer is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine: In biology and medicine, this compound is explored for its potential therapeutic properties. It is studied for its role in drug development, particularly in designing molecules with specific biological activities .

Industry: In the industrial sector, this compound is used in the production of high-energy fuels, curing agents, plasticizers, resins, surface coatings, pharmaceuticals, and dyes .

Wirkmechanismus

Target of Action

Dimethyldicyclopentadiene (DMDCPD), also known as 3a,4,7,7a-Tetrahydrodimethyl-4,7-methanoindene or 4,5-dimethyltricyclo[5.2.1.02,6]deca-3,8-diene, is primarily used in industrial applications, particularly in the production of high-performance jet fuels

Mode of Action

The primary mode of action of DMDCPD is through its chemical reactions. It is known to undergo Diels-Alder reactions easily, forming dimers and codimers with cyclopentadiene and its methyl derivatives .

Biochemical Pathways

Its formation involves thermal dimerization and codimerization reactions between cyclopentadiene and its methyl derivatives .

Pharmacokinetics

It’s important to note that it is slightly less dense than water and insoluble in water . This could potentially affect its distribution and elimination if it were to enter a biological system.

Result of Action

The main result of DMDCPD’s action is the formation of high-performance fuels when synthesized from 5-methyl furfural . These fuels exhibit high density and high thermal stability, superior to those of widely used fossil-based jet fuels such as JP-10 and JP-7 .

Action Environment

The action of DMDCPD is influenced by environmental factors such as temperature. The overall rates of cyclopentadiene and methylcyclopentadiene dimerizations and their mutual codimerization were found to be identical throughout the temperature range in which the reactions are kinetically controlled . Additionally, DMDCPD may react vigorously with strong oxidizing agents and can react exothermically with reducing agents to release gaseous hydrogen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methylcyclopentadiene dimer typically involves the dimerization of methylcyclopentadiene. This reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves the separation of methylcyclopentadiene from coal tar or cracked tar. The crude methylcyclopentadiene is then dimerized, followed by vacuum distillation to remove impurities and obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst such as palladium on carbon.

Substitution: Substitution reactions, particularly electrophilic substitution, can occur with reagents like halogens or nitrating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of fully saturated hydrocarbons.

Substitution: Formation of halogenated or nitrated derivatives.

Vergleich Mit ähnlichen Verbindungen

Indene: A parent compound with a simpler structure.

Tetrahydroindene: Similar but lacks the methano bridge.

Dimethylindene: Similar but lacks the tetrahydro modifications.

Uniqueness: Methylcyclopentadiene dimer is unique due to its combination of methano bridge and tetrahydro modifications, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .

Eigenschaften

IUPAC Name |

4,5-dimethyltricyclo[5.2.1.02,6]deca-3,8-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-7-5-11-9-3-4-10(6-9)12(11)8(7)2/h3-5,8-12H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUOAPVPPPVLIQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C3CC(C2C=C1C)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80274242 | |

| Record name | 4,7-Methano-1H-indene, 3a,4,7,7a-tetrahydro-1,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26472-00-4, 1217741-36-0 | |

| Record name | Methylcyclopentadiene dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026472004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,7-Methano-1H-indene, 3a,4,7,7a-tetrahydro-1,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can dimethyldicyclopentadiene be synthesized sustainably?

A2: A sustainable route for synthesizing dimethyldicyclopentadiene utilizes the bio-based platform chemical 2,5-hexanedione []. This three-step process involves:

- Aldol Condensation: 2,5-hexanedione undergoes a base-catalyzed intramolecular aldol condensation to yield 3-methyl-2-cyclopenten-1-one [].

- Chemoselective Hydrogenation: A ternary Ru catalyst system (RuCl2(PPh3)3/NH2(CH2)2NH2/KOH) facilitates the chemoselective reduction of 3-methyl-2-cyclopenten-1-one to 3-methyl-2-cyclopenten-1-ol with high selectivity (96%) [].

- Dehydration: Finally, dehydration of 3-methyl-2-cyclopenten-1-ol over AlPO4/MgSO4 at 70°C under reduced pressure yields methylcyclopentadiene []. Methylcyclopentadiene can then undergo a Diels-Alder reaction at ambient temperature to produce dimethyldicyclopentadiene [].

Q2: What is the significance of dimethyldicyclopentadiene in fuel applications?

A3: Dimethyldicyclopentadiene is a precursor to high-density fuels, particularly relevant for applications requiring high energy density, such as jet and missile propulsion []. For instance, it can be hydrogenated and isomerized to produce RJ-4, a high-density missile fuel [].

Q3: What are the analytical challenges associated with identifying minor dimethyldicyclopentadiene isomers in complex mixtures?

A4: Identifying minor dimethyldicyclopentadiene isomers in commercial mixtures presents a significant analytical challenge due to their low concentrations and the similarities in their chemical properties. Research has shown that fractional distillation combined with 13C NMR spectroscopy enables the identification of these minor isomers [], highlighting the need for advanced separation and analytical techniques.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.